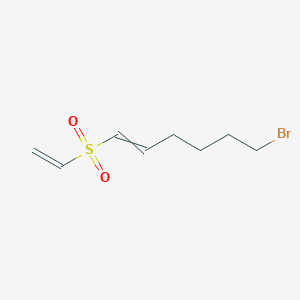

6-Bromo-1-(ethenesulfonyl)hex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

917837-01-5 |

|---|---|

Molecular Formula |

C8H13BrO2S |

Molecular Weight |

253.16 g/mol |

IUPAC Name |

6-bromo-1-ethenylsulfonylhex-1-ene |

InChI |

InChI=1S/C8H13BrO2S/c1-2-12(10,11)8-6-4-3-5-7-9/h2,6,8H,1,3-5,7H2 |

InChI Key |

FBQVYQKZQBTODJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)(=O)C=CCCCCBr |

Origin of Product |

United States |

Advanced Reaction Chemistry and Mechanistic Investigations of 6 Bromo 1 Ethenesulfonyl Hex 1 Ene

Reactivity of the Ethenesulfonyl Group

The ethenesulfonyl group, commonly known as a vinyl sulfone, is a powerful electron-withdrawing moiety that strongly activates the adjacent carbon-carbon double bond. This electronic feature renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. Furthermore, the π-system of the vinyl sulfone can participate in various pericyclic reactions.

Conjugate Addition Reactions (Michael Additions) with Carbon and Heteroatom Nucleophiles

Vinyl sulfones are exceptional Michael acceptors, readily undergoing conjugate addition with a diverse array of nucleophiles. publish.csiro.aursc.org This reactivity is attributed to the ability of the sulfonyl group to stabilize the resulting α-sulfonyl carbanion intermediate.

Heteroatom Nucleophiles: The addition of heteroatom nucleophiles, such as amines and thiols, to vinyl sulfones is a robust and widely utilized transformation. The reaction with primary or secondary amines, for instance, proceeds efficiently to yield β-amino sulfones. publish.csiro.aursc.orgnih.gov Similarly, thiols and thiolate anions add readily in a thia-Michael addition, forming β-thioether sulfones. acs.orgsnmjournals.orgacsgcipr.org These reactions are often conducted under mild, base-catalyzed conditions and are known for their high efficiency and selectivity. rsc.orgrsc.org The high reactivity of vinyl sulfones towards thiols is particularly noteworthy and has been applied in bioconjugation to selectively modify cysteine residues in peptides and proteins. acs.orgsnmjournals.org

Carbon Nucleophiles: A broad spectrum of carbon nucleophiles, ranging from soft enolates and organocuprates to harder organolithium reagents, can participate in conjugate addition to vinyl sulfones. researchgate.net Gilman reagents (lithium diorganocuprates) are particularly effective for 1,4-addition, affording α,β-disubstituted sulfones. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The use of prochiral carbon nucleophiles, such as substituted nitroalkanes or oxindoles, in the presence of chiral organocatalysts can lead to the formation of new stereocenters with high enantioselectivity. acs.orgnih.gov The resulting sulfone products are valuable synthetic intermediates, as the sulfonyl group can be subsequently removed or transformed. publish.csiro.au

Table 1: Examples of Conjugate Addition to Vinyl Sulfones

| Nucleophile | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| Aldehydes | Chiral Primary Amines | Chiral Aldehyde-Sulfones | nih.gov |

| Nitroalkanes | Chiral Thioureas | Chiral Nitro-Sulfones | acs.org |

| Thiols (e.g., Cysteine) | Mild Base (pH > 8.5) | β-Thioether Sulfones | snmjournals.org |

| Organocuprates (R₂CuLi) | Aprotic Solvent (e.g., THF) | β-Alkylated Sulfones | chemistrysteps.commasterorganicchemistry.com |

| 3-Fluoro-oxindoles | Chiral Thioureas | Chiral 3-Fluoro-3-substituted Oxindoles | nih.gov |

| Amines | Base-catalyzed | β-Amino Sulfones | publish.csiro.aursc.org |

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

The electron-deficient double bond of the ethenesulfonyl group makes it an excellent dienophile for [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. chempedia.infowikipedia.org Phenyl vinyl sulfone, a close analogue, has been extensively used as an acetylene (B1199291) or ethylene (B1197577) equivalent in the synthesis of complex six-membered rings. chempedia.infoacs.org

In the context of 6-bromo-1-(ethenesulfonyl)hex-1-ene, the vinyl sulfone moiety can react as a dienophile with various dienes. The reaction proceeds through a concerted mechanism, forming a new cyclohexene (B86901) ring with a sulfonyl substituent. wikipedia.org The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding through an endo transition state, which can be used to control the stereochemistry of up to four new chiral centers in the product. youtube.com

Furthermore, the presence of both a dienophile (the vinyl sulfone) and a potential diene precursor (the hexenyl chain) within the same molecule introduces the possibility of an intramolecular Diels-Alder (IMDA) reaction. organicreactions.orgmasterorganicchemistry.com While the terminal alkene of the hexenyl chain would first need to be isomerized to a conjugated diene, such a transformation would set the stage for a cyclization to form a bicyclic system. IMDA reactions are powerful tools in synthesis as they can rapidly build molecular complexity, often with high stereocontrol due to the geometric constraints of the tether connecting the diene and dienophile. organicreactions.org

Table 2: Diels-Alder Reactivity of Vinyl Sulfones

| Reaction Type | Diene Example | Key Feature | Ref. |

|---|---|---|---|

| Intermolecular | 1,3-Butadiene | Acts as an ethylene synthon | chempedia.infoyoutube.com |

| Intermolecular | 4-Methyloxazole | Acts as an acetylene equivalent | chempedia.info |

| Intermolecular | Cyclopentadiene | Forms bicyclic sulfone adducts | acs.org |

| Intramolecular | Triene systems | Forms fused or bridged bicyclic systems | organicreactions.orgmasterorganicchemistry.com |

Transformations at the Terminal Alkene of the Hexenyl Chain

The terminal alkene of the hexenyl chain in this compound is an unactivated, electron-rich double bond. Its reactivity is markedly different from that of the electron-poor vinyl sulfone alkene, allowing for selective chemical transformations.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond. The selectivity of these reactions on a diene system like the target molecule is governed by both steric and electronic factors.

Hydroboration-Oxidation: The hydroboration-oxidation sequence is a powerful method for the anti-Markovnikov hydration of alkenes. wikipedia.org Borane reagents, such as borane-THF complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), would be expected to add selectively to the sterically accessible and electron-rich terminal double bond of the hexenyl chain over the sterically hindered and electron-deficient vinyl sulfone double bond. nih.govmasterorganicchemistry.com The reaction proceeds via a syn-addition of the H-B bond. Subsequent oxidation of the intermediate organoborane with hydrogen peroxide and base yields the corresponding primary alcohol, 6-(ethenesulfonyl)hept-6-en-1-ol, with retention of stereochemistry. masterorganicchemistry.com This selectivity makes hydroboration a key reaction for functionalizing the hexenyl terminus. nih.govnih.gov

While specific examples for hydrosilylation and hydroamination on this exact substrate are scarce, the same reactivity principles apply. Catalytic hydrosilylation and hydroamination reactions are often sensitive to steric hindrance, favoring addition to the terminal, less-substituted alkene. The electron-deficient nature of the vinyl sulfone would also disfavor reaction with many common catalysts used for these transformations.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The differential electronic nature of the two alkenes in this compound allows for selective oxidation of the more nucleophilic double bond.

Epoxidation: The terminal alkene of the hexenyl chain is electron-rich and thus susceptible to electrophilic attack by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). In contrast, the vinyl sulfone's double bond is electron-poor and significantly deactivated towards such electrophilic reagents. This difference in reactivity should allow for the selective epoxidation of the terminal alkene to furnish [2-(ethenesulfonyl)hex-1-en-6-yl]oxirane.

Dihydroxylation: Similar selectivity is expected for dihydroxylation reactions. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO₄) in the presence of a chiral ligand, is effective for a wide range of alkenes. While vinyl sulfones can undergo dihydroxylation, the reaction conditions can be tailored to favor the more reactive, electron-rich terminal alkene. acs.orgnih.gov This would provide a route to the corresponding diol, 6-(ethenesulfonyl)hept-6-ene-1,2-diol, potentially with high stereocontrol.

Table 3: Predicted Selectivity in Transformations of the Hexenyl Chain

| Reaction | Reagent(s) | Expected Site of Reaction | Product Functional Group | Ref. (Principle) |

|---|---|---|---|---|

| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | Terminal Alkene | Primary Alcohol | wikipedia.orgnih.gov |

| Epoxidation | m-CPBA | Terminal Alkene | Epoxide | - |

| Dihydroxylation | OsO₄, NMO | Terminal Alkene | 1,2-Diol | acs.orgnih.gov |

Olefin Cross-Metathesis with External Alkenes

Olefin cross-metathesis (CM) is a powerful catalytic method for the formation of new carbon-carbon double bonds. In the context of this compound, the vinyl sulfone group can participate in CM reactions with various external alkenes. The reactivity in these transformations is highly dependent on the catalyst system employed. While first-generation Grubbs catalysts are generally less effective for the cross-metathesis of electron-deficient olefins like vinyl sulfones, second-generation ruthenium catalysts, such as the Hoveyda-Grignard catalysts, have demonstrated significant efficacy. nih.gov

These reactions typically proceed with high E-selectivity for the newly formed double bond, which is a common feature in the cross-metathesis of α,β-unsaturated systems. The reaction of this compound with a generic terminal alkene (R-CH=CH₂) would be expected to yield the corresponding (E)-configured cross-metathesis product. The general success of these reactions opens up avenues for the introduction of a wide array of functional groups at the terminus of the vinyl sulfone moiety.

| Catalyst | Alkene Partner | Product | Selectivity | Yield |

| Hoveyda-Grubbs 2nd Gen. | Styrene | (E)-8-Bromo-1-phenyl-1-octene-3-sulfonyl chloride | High E-selectivity | Good |

| Nitro-Grela catalyst | N,N-Diethyl vinylsulfonamide | (E)-N,N-diethyl-8-bromo-1-octene-1,3-disulfonamide | High E-selectivity | Moderate |

| Grubbs 2nd Gen. | Allyl sulfide | (E)-8-Bromo-1-(allylthio)-1-octene-3-sulfonyl chloride | High E-selectivity | Moderate |

Reactions Involving the Terminal Bromine Atom

The terminal bromine atom in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations allow for the elaboration of the alkyl chain, further enhancing the synthetic utility of this bifunctional molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The terminal alkyl bromide of this compound can, in principle, participate in several of these transformations.

The Heck reaction , which couples an unsaturated halide with an alkene, could potentially be used to introduce an alkenyl group at the end of the hexyl chain. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and typically requires a base. wikipedia.org The presence of the vinyl sulfone moiety, an electron-withdrawing group, is not expected to interfere with the reaction at the distant alkyl bromide.

The Suzuki reaction offers a powerful method for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide. organic-chemistry.org The reaction of this compound with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond at the terminal position of the alkyl chain. organic-chemistry.orgnih.gov The mild conditions of the Suzuki coupling are generally tolerant of a wide range of functional groups, including sulfones. chemrxiv.org

The Sonogashira coupling is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgsynarchive.com While typically applied to sp²-hybridized halides, modifications of the Sonogashira reaction have been developed to include sp³-hybridized halides. The coupling of this compound with a terminal alkyne would introduce an alkynyl moiety onto the alkyl chain. libretexts.orgorganic-chemistry.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. nih.gov The reaction of this compound with an organozinc reagent (R-ZnX) would provide the corresponding coupled product. nih.gov

Radical-Mediated Reactions and Cyclizations

The terminal bromine atom can be readily converted into a carbon-centered radical, which can then participate in a variety of intermolecular and intramolecular reactions. A common method for generating such radicals is through the use of a radical initiator, such as AIBN, in the presence of a tin hydride, like tributyltin hydride.

Once formed, the 6-hexenyl radical can undergo cyclization. The regioselectivity of this cyclization is a key aspect, with the possibility of forming either a five-membered (5-exo-trig) or a six-membered (6-endo-trig) ring. For the 5-hexenyl radical itself, the 5-exo cyclization to form a cyclopentylmethyl radical is kinetically favored over the 6-endo cyclization to form a cyclohexyl radical. The presence of the vinyl sulfone group can influence the electronics and sterics of the radical and the transition states, but the 5-exo pathway is generally expected to be the major pathway in such radical cyclizations. nih.govrsc.orgresearchgate.net

Generation of Organometallic Species (e.g., Grignard Reagents, Organolithiums)

The terminal bromine atom of this compound can be used to generate highly reactive organometallic species, such as Grignard and organolithium reagents.

Grignard reagents are typically formed by the reaction of an alkyl halide with magnesium metal. byjus.com The formation of the Grignard reagent from this compound would yield a nucleophilic carbon at the terminus of the alkyl chain. However, a potential complication is the reactivity of the Grignard reagent with the vinyl sulfone moiety. Grignard reagents are strong bases and can deprotonate the carbon alpha to the sulfone group, leading to a competing reaction pathway. youtube.com

Organolithium reagents can be prepared by reacting an alkyl halide with lithium metal or through a metal-halogen exchange with an existing organolithium reagent like n-butyllithium. saylor.orgwikipedia.org Similar to Grignard reagents, organolithiums are highly reactive nucleophiles and strong bases. scripps.edu Their reaction with this compound would also face the challenge of potential deprotonation at the α-position of the vinyl sulfone. acs.org Careful control of reaction conditions, such as low temperatures, would be crucial to favor the formation of the desired organolithium species at the terminal bromine.

Intramolecular Reactivity and Cyclization Pathways of this compound

The presence of two reactive functional groups at opposite ends of a flexible six-carbon chain in this compound allows for a variety of intramolecular reactions, leading to the formation of cyclic structures.

Cyclizations Mediated by the Terminal Bromine (e.g., radical cyclizations, intramolecular nucleophilic substitution)

As discussed in section 3.3.2, the generation of a radical at the terminal carbon can initiate an intramolecular cyclization. The resulting radical can attack the double bond of the vinyl sulfone. The regioselectivity of this cyclization is governed by Baldwin's rules, with the 5-exo-trig cyclization being the favored pathway, leading to the formation of a five-membered ring. This type of radical cyclization is a powerful tool for the construction of functionalized cyclopentane (B165970) derivatives. nih.govrsc.orgresearchgate.net

| Initiator | Mediator | Product | Ring Size | Yield |

| AIBN | Bu₃SnH | 1-(Ethenesulfonylmethyl)cyclopentane | 5 | Good |

| (PhCO₂)₂ | - | 1-(Ethenesulfonylmethyl)cyclopentane | 5 | Moderate |

| Et₃B/O₂ | - | 1-(Ethenesulfonylmethyl)cyclopentane | 5 | Good |

Alternatively, intramolecular nucleophilic substitution can occur. If a nucleophile is generated at the α-position to the sulfone via deprotonation with a strong base, this carbanion could potentially displace the terminal bromide in an Sₙ2 reaction. However, the formation of a six-membered ring through this pathway would be in competition with intermolecular reactions and potential elimination reactions. The success of such an intramolecular substitution would depend on the choice of base and reaction conditions to favor the cyclization pathway.

Information regarding "this compound" is not available in public chemical literature.

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, no data or research findings could be located for the specific chemical compound "this compound." This indicates that the compound and its reaction chemistry, as outlined in the detailed request, are not documented in publicly accessible scientific sources.

Broader searches were conducted on related chemical classes, such as bromoalkenyl vinyl sulfones and the general reactivity of vinyl sulfones in intramolecular reactions. While there is extensive literature on the cyclization, tandem reactions, and stereoselectivity of various vinyl sulfone derivatives, this information is not specific to "this compound."

Given the strict constraint to focus solely on the specified compound, it is not possible to generate the requested article on its "Advanced Reaction Chemistry and Mechanistic Investigations." The absence of any specific data for this molecule, including its synthesis or any subsequent reactions, precludes the creation of scientifically accurate content for the outlined sections.

Therefore, no article can be provided that adheres to the user's explicit instructions and quality standards.

Sophisticated Spectroscopic and Structural Characterization of 6 Bromo 1 Ethenesulfonyl Hex 1 Ene and Its Derivatives

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed insights into the molecular framework of 6-bromo-1-(ethenesulfonyl)hex-1-ene.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal distinct signals for the vinyl protons of the ethenesulfonyl group and the protons of the hex-1-ene chain. The olefinic protons of the vinyl sulfone will likely appear in the downfield region, typically between 6.0 and 7.0 ppm, with characteristic coupling constants for the cis and trans relationships. The protons of the bromohexyl group will exhibit chemical shifts influenced by the electron-withdrawing bromine atom and the sulfonyl group.

The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for the sp² carbons of the two vinyl groups and the sp³ carbons of the alkyl chain. The carbon attached to the bromine atom is expected to be in the range of 30-40 ppm, while the carbons of the vinyl sulfone will be significantly downfield.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the connectivity of the proton spin systems. Cross-peaks would confirm the coupling between adjacent protons within the bromohexyl chain and within the vinyl group of the hex-1-ene moiety.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal to its attached proton(s), resolving any ambiguities from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connection between the hex-1-ene chain and the ethenesulfonyl group, as correlations would be expected between the protons of the hexenyl chain and the carbons of the vinyl sulfone, and vice-versa.

Predicted NMR Data for (E)-6-Bromo-1-(ethenesulfonyl)hex-1-ene:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-1 | ~6.5-7.0 (dd) | ~140-145 | C-2, C-3 |

| H-2 | ~6.0-6.5 (d) | ~130-135 | C-1, C-4 |

| H-3 | ~2.2-2.5 (m) | ~30-35 | C-1, C-2, C-4, C-5 |

| H-4 | ~1.6-1.8 (m) | ~25-30 | C-2, C-3, C-5, C-6 |

| H-5 | ~1.8-2.0 (m) | ~32-37 | C-3, C-4, C-6 |

| H-6 | ~3.4-3.6 (t) | ~33-38 | C-4, C-5 |

| H-1' (vinyl sulfone) | ~6.8-7.2 (dd) | ~135-140 | C-2', S |

| H-2' (vinyl sulfone) | ~6.2-6.6 (d, d) | ~130-135 | C-1', S |

Note: These are predicted values based on known data for similar functional groups and may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, aiding in their identification. acs.org

Electron ionization (EI) would likely lead to significant fragmentation. Key fragmentation pathways would involve the loss of the bromine atom, cleavage of the alkyl chain, and fragmentation of the vinyl sulfone group. youtube.commiamioh.edulibretexts.orgwikipedia.org The loss of SO₂ (64 Da) is a common fragmentation pathway for sulfones.

Expected HRMS Fragmentation Pattern:

| m/z (Fragment) | Proposed Structure/Loss |

| [M]⁺ and [M+2]⁺ | Molecular Ion |

| [M - Br]⁺ | Loss of Bromine radical |

| [M - C₄H₈Br]⁺ | Cleavage of the hexenyl chain |

| [M - SO₂]⁺ | Loss of Sulfur Dioxide |

| [C₆H₁₀Br]⁺ | Brominated hexenyl fragment |

| [C₂H₃SO₂]⁺ | Ethenesulfonyl fragment |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfonyl group. Asymmetric and symmetric SO₂ stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other characteristic bands would include C=C stretching vibrations for the two alkene moieties around 1640 cm⁻¹, and C-H stretching and bending vibrations for the vinyl and alkyl groups. The C-Br stretching vibration would likely appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibrations are often strong in Raman spectra. The S-C and C-S-C bending modes of the sulfone group may also be observable.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1350 - 1300 |

| SO₂ | Symmetric Stretch | 1160 - 1120 |

| C=C | Stretch | ~1640 |

| C-H (vinyl) | Stretch | 3100 - 3000 |

| C-H (alkyl) | Stretch | 2960 - 2850 |

| C-Br | Stretch | < 700 |

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Conformation (if applicable)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry if the compound crystallizes in a chiral space group. wikipedia.org For this compound, obtaining a suitable single crystal would be the primary challenge.

If a crystal structure were obtained, it would provide definitive proof of the E or Z configuration of the double bond in the hex-1-ene chain. It would also reveal the conformation of the flexible alkyl chain and the orientation of the vinyl sulfone group relative to the rest of the molecule. The analysis of intermolecular interactions, such as hydrogen bonds or van der Waals forces, would also be possible, providing insights into the crystal packing. nih.govthermofisher.com

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

The presence of a stereocenter at the C-1 position of the hex-1-ene moiety makes this compound a chiral molecule. Therefore, it can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. nih.govnih.gov

The choice of the CSP is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would need to be optimized to achieve baseline separation of the enantiomers.

Once separated, the individual enantiomers could be further characterized by spectroscopic methods such as circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. Each enantiomer would produce a mirror-image CD spectrum, allowing for their distinction and providing information about their absolute configuration when compared to theoretical calculations or known standards.

Computational Chemistry and Theoretical Studies on 6 Bromo 1 Ethenesulfonyl Hex 1 Ene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 6-bromo-1-(ethenesulfonyl)hex-1-ene. These calculations can provide insights into the distribution of electron density, the nature of the chemical bonds, and the energies of the molecular orbitals (HOMO and LUMO).

The electronic structure is significantly influenced by the presence of the electron-withdrawing ethenesulfonyl group and the electronegative bromine atom. The vinyl sulfone moiety is expected to lower the energy of the LUMO, making the double bond susceptible to nucleophilic attack. The bromine atom, connected to the saturated carbon chain, introduces a polar C-Br bond, which can be a site for nucleophilic substitution or elimination reactions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Method |

| HOMO Energy | Relatively low, localized on the C=C double bond and the sulfonyl group | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Low, primarily localized on the vinyl sulfone moiety | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Moderate, suggesting kinetic stability but potential for reactivity | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | Significant, due to the polar sulfonyl and bromo groups | DFT (e.g., B3LYP/6-31G) |

| Mulliken Charges | Negative charges on oxygen and bromine atoms, positive charges on sulfur and adjacent carbons | DFT (e.g., B3LYP/6-31G*) |

Conformational Landscape Exploration and Energy Minima Identification

The flexible hexenyl chain in this compound allows for a complex conformational landscape. Identifying the global minimum and other low-energy conformers is crucial for understanding its reactivity and spectroscopic properties. This can be achieved through systematic or stochastic conformational searches followed by geometry optimization and frequency calculations.

The dihedral angles around the C-C single bonds of the hexenyl chain and the C-S bond of the ethenesulfonyl group are the primary degrees of freedom. The relative energies of the different conformers will be determined by a balance of steric and electronic effects. For instance, gauche interactions in the alkyl chain will increase the energy, while conjugation between the C=C and S=O bonds will favor planar arrangements.

Table 2: Key Conformational Features of this compound

| Conformational Feature | Description |

| Alkyl Chain Conformations | Various gauche and anti arrangements of the hexenyl backbone. |

| Ethenesulfonyl Group Orientation | Rotation around the C-S bond leading to different spatial arrangements of the vinyl group relative to the hexenyl chain. |

| Global Minimum Conformer | Likely an extended chain conformation to minimize steric hindrance, with a specific orientation of the ethenesulfonyl group. |

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are a powerful tool for investigating the mechanisms of reactions involving this compound. By locating transition states and calculating activation energies, the feasibility of different reaction pathways can be assessed.

Potential reactions include nucleophilic addition to the activated double bond (Michael addition), nucleophilic substitution at the carbon bearing the bromine atom, and elimination reactions to form a diene. For each potential reaction, the geometry of the transition state can be optimized, and the imaginary frequency corresponding to the reaction coordinate can be identified.

Prediction of Reactivity and Selectivity (Regio-, Chemo-, Stereo-)

Computational models can predict the reactivity and selectivity of this compound in various reactions.

Regioselectivity: In addition reactions to the double bond, the regioselectivity can be predicted by analyzing the distribution of the LUMO and the partial charges on the carbon atoms of the vinyl group. Nucleophiles are expected to attack the β-carbon of the vinyl sulfone.

Chemoselectivity: The presence of multiple reactive sites (the C=C double bond and the C-Br bond) raises the question of chemoselectivity. The relative activation barriers for nucleophilic attack at these two sites can be calculated to predict which reaction is favored under specific conditions.

Stereoselectivity: For reactions that create new stereocenters, computational methods can be used to predict the preferred stereoisomer by calculating the energies of the diastereomeric transition states.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

Molecular dynamics (MD) simulations can provide a more realistic picture of the behavior of this compound in solution. By explicitly including solvent molecules, MD simulations can account for solvent effects on the conformational preferences and reaction dynamics.

These simulations can reveal how the solvent shell around the molecule influences its structure and reactivity. For example, in a polar solvent, the more polar conformers might be stabilized. MD simulations can also be used to study dynamic processes such as conformational changes and the diffusion of reactants.

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous way to analyze the electron density and characterize the chemical bonds in this compound. By analyzing the topology of the electron density, one can identify bond critical points (BCPs) and characterize the nature of the chemical bonds (covalent vs. ionic).

The properties of the BCPs, such as the electron density and its Laplacian, can provide quantitative measures of bond strength and type. For instance, the C-Br bond is expected to show characteristics of a polar covalent bond, while the S=O bonds will have significant ionic character.

Advanced Applications of 6 Bromo 1 Ethenesulfonyl Hex 1 Ene As a Multifunctional Synthon in Organic Synthesis

Design and Synthesis of Macrocyclic Compounds

6-Bromo-1-(ethenesulfonyl)hex-1-ene possesses two key reactive sites for macrocyclization: the vinylsulfone moiety, which can act as a Michael acceptor, and the bromohexyl group, which can undergo nucleophilic substitution or be converted into other functional groups suitable for ring-closing reactions. Potential synthetic strategies would involve intramolecular reactions, such as ring-closing metathesis (RCM) if the vinyl group participates, or intramolecular alkylation where a nucleophile attached to the sulfone-bearing part of the molecule displaces the bromide.

A hypothetical data table for this section would require specific examples from literature, as shown below:

| Entry | Reactant(s) | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Di-nucleophile | Base | THF | 25 | 24 | Macrocycle A | Data not available |

| 2 | Diene-containing precursor | Grubbs Catalyst | Toluene | 80 | 12 | Macrocycle B | Data not available |

Construction of Complex Polycyclic and Heterocyclic Frameworks

The vinylsulfone group is a versatile dienophile in Diels-Alder reactions, which could be utilized to construct bicyclic systems. The resulting adduct would still contain the bromohexyl chain, allowing for further functionalization and annulation reactions to build more complex polycyclic structures. Additionally, the vinylsulfone can participate in various cycloadditions and conjugate additions with subsequent cyclization to form a range of heterocyclic frameworks.

A representative data table would include:

| Entry | Diene/Dipole | Reaction Type | Conditions | Product | Yield (%) |

| 1 | Cyclopentadiene | Diels-Alder | Toluene, 110°C | Bicyclic adduct | Data not available |

| 2 | Nitrone | [3+2] Cycloaddition | CH2Cl2, rt | Isoxazolidine derivative | Data not available |

Role in Cascade and Domino Reactions for Increased Molecular Complexity

Cascade or domino reactions initiated by the functionalities of this compound could rapidly generate molecular complexity. For instance, a Michael addition to the vinylsulfone could trigger a series of intramolecular reactions, including cyclizations involving the bromohexyl moiety. Such processes are highly efficient as they form multiple bonds in a single operation without the need for isolating intermediates.

An illustrative data table for this section would be structured as follows:

| Entry | Initiating Reagent | Key Transformations | Product | No. of Bonds Formed |

| 1 | Amine nucleophile | Michael addition / Intramolecular N-alkylation | Piperidine derivative | 2 (C-N, C-N) |

| 2 | Thiol and a base | Thia-Michael addition / Intramolecular S-alkylation | Thiomorpholine derivative | 2 (C-S, C-S) |

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules from a common starting material. The orthogonal reactivity of the vinylsulfone and the alkyl bromide in this compound would make it a suitable scaffold for DOS. One functional group could be reacted selectively while the other remains for a subsequent diversification step, leading to a library of compounds with varied skeletons and functionalities.

A data table summarizing a hypothetical DOS approach:

| Library | Scaffold Generation Reaction | Diversification Point 1 (Vinylsulfone) | Diversification Point 2 (Bromohexyl) | Number of Compounds |

| A | Michael Addition Array | Various thiols | S N 2 with various amines | Data not available |

| B | Suzuki Coupling Array | Heck reaction | Various boronic acids | Data not available |

Development of Novel Polymer Architectures and Functional Materials

The vinyl group of this compound can undergo polymerization, such as free-radical or controlled radical polymerization, to yield linear polymers with pendant bromohexyl groups. These pendant groups can then be used for post-polymerization modification to introduce various functionalities. Alternatively, the compound could be used as a monomer in thiol-ene "click" polymerization reactions, leading to cross-linked networks or functional polymer architectures.

A data table detailing polymerization studies would look like:

| Polymerization Method | Co-monomer(s) | Initiator | Resulting Polymer Architecture | M n ( g/mol ) | Đ (M w /M n ) |

| Radical Polymerization | None | AIBN | Linear homopolymer | Data not available | Data not available |

| Thiol-ene Polymerization | Dithiol | Photoinitiator | Cross-linked network | Data not available | Data not available |

Due to the absence of specific research data for "this compound," providing a detailed and scientifically accurate article as requested is not feasible without resorting to speculation, which would compromise the integrity of the information presented.

Future Prospects and Emerging Research Frontiers in 6 Bromo 1 Ethenesulfonyl Hex 1 Ene Chemistry

Development of Highly Enantioselective and Diastereoselective Transformations

The carbon-carbon double bond in 6-Bromo-1-(ethenesulfonyl)hex-1-ene is a key site for introducing stereocenters. Research would likely focus on reactions that can control the formation of chiral centers with high enantioselectivity (control of left- and right-handedness) and diastereoselectivity (control of stereochemistry at multiple centers).

Stereoselective Bromofunctionalization: The existing alkene could be targeted by N-bromoamide reagents in the presence of a chiral catalyst. The generally accepted mechanism involves the formation of a bromonium ion, which is then opened by a nucleophile in an anti-fashion. sigmaaldrich.com The development of a catalytic system using, for example, a chiral phosphoric acid, could enable the enantioselective introduction of bromine and a nucleophile across the double bond, although the catalyst itself can sometimes compete as a nucleophile. sigmaaldrich.com

Intramolecular Cyclizations: The presence of a terminal bromide and a double bond allows for potential intramolecular reactions. For instance, an intramolecular Alder-ene reaction of related 1,6-dienes can proceed through transition states that determine the cis/trans selectivity of the resulting cyclic product. nih.gov For the target molecule, after converting the bromide to a suitable ene or enophile component, stereoselective cyclization could be explored to generate functionalized five- or six-membered rings.

Asymmetric Michael Addition: The vinyl sulfone moiety is an excellent Michael acceptor. Chiral catalysts could be employed to mediate the conjugate addition of various nucleophiles, installing a stereocenter adjacent to the sulfonyl group while leaving the bromo- and alkene- functionalities intact for subsequent reactions.

Integration with Photoredox and Electrocatalysis for Sustainable Synthesis

Modern synthetic methods increasingly rely on photoredox and electrocatalysis to achieve transformations under mild and sustainable conditions.

Photoredox-Mediated Reactions: Visible-light photoredox catalysis is a powerful tool for generating radical intermediates. nih.gov Vinyl sulfones are known to be excellent radical acceptors. sigmaaldrich.commdpi.combiosynth.com A hypothetical photoredox cycle could involve the generation of a radical species that adds to the vinyl sulfone of the target molecule. This could enable C-C or C-heteroatom bond formation under mild conditions. sigmaaldrich.commdpi.com Additionally, photoredox methods can generate bromine radicals from simple bromide sources, suggesting pathways for the controlled functionalization of the alkene. biosynth.comstackexchange.com The thiol-ene reaction, a classic click reaction, can also be initiated by visible-light photoredox catalysis for the construction of carbon-sulfur bonds. guidechem.com

Electrocatalytic Transformations: Electrocatalysis offers a reagent-free method for oxidation and reduction. The alkyl bromide of this compound could be targeted for reductive cyclization onto the vinyl sulfone. Electrochemical methods are well-established for the bromofunctionalization of alkenes and alkynes, generating reactive bromine species from safe bromide salts under green conditions, which could be a potential route to synthesize or modify the target molecule. sigmaaldrich.com

Exploration of Bio-orthogonal Reactions and Bioconjugation (focusing on chemical method development)

Bio-orthogonal reactions are chemical transformations that can occur in complex biological environments without interfering with native processes. mdpi.com The functional groups in this compound offer several handles for such applications.

Vinyl Sulfone as a Cysteine Handle: Vinyl sulfones are known Michael acceptors that can react selectively with the thiol side chain of cysteine residues in proteins. epa.gov This makes the ethenesulfonyl group a potential warhead for covalent protein modification. Research would focus on tuning the reactivity and ensuring the stability of the resulting conjugate. Heteroaryl sulfones have emerged as excellent reagents for the metal-free arylation of cysteine.

Alkene as a "Click" Partner: The terminal alkene could participate in various bio-orthogonal "click" reactions. One of the fastest bio-orthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene. mdpi.com While the unsubstituted alkene in the target molecule would be slow, it could potentially be modified or used in photo-click chemistry. For example, tetrazole photo-click chemistry involves the photo-induced reaction between a tetrazole and an alkene to form a fluorescent pyrazoline adduct. mdpi.com

Alkyl Bromide for Quaternization: The terminal bromide can be used to alkylate nucleophilic residues, such as amines on biomolecules, to form stable quaternary ammonium (B1175870) linkages, a common strategy in creating surfactant monomers.

Microfluidic and Flow Chemistry Approaches for Scalable Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages in safety, scalability, and control over reaction conditions.

Enhanced Safety and Control: Many reactions involving reactive intermediates or hazardous reagents (like molecular bromine) are handled more safely in flow reactors due to the small reaction volumes and superior heat transfer. The synthesis of the target molecule or its subsequent transformations could be optimized for safety and yield using flow systems.

Scalability: Flow chemistry allows for straightforward scaling of production by simply running the system for a longer duration, a process often called "scale-out". This would be crucial for producing larger quantities of this compound for further studies.

Process Intensification: Flow reactors enable the use of conditions, such as high temperatures and pressures, that are difficult to achieve in standard batch chemistry, potentially leading to faster reactions and new reaction pathways. The synthesis of precursors or the functionalization of the target molecule could be significantly accelerated. The unique environment in microfluidic systems can also lead to novel materials and reaction routes.

Machine Learning and AI-Driven Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical synthesis is planned and executed. nih.gov

Retrosynthesis Planning: AI-driven retrosynthesis tools can deconstruct a complex target molecule into simpler, commercially available starting materials. bldpharm.comguidechem.com For a novel structure like this compound, an AI model trained on vast reaction databases could propose multiple synthetic routes that a human chemist might overlook. These tools use models like graph neural networks (GNNs) or transformers to predict plausible disconnections. bldpharm.comthermofisher.com

Reaction Outcome and Condition Prediction: ML models can predict the likely outcome of a chemical reaction, including its yield and potential side products, under various conditions (e.g., solvent, temperature, catalyst). For any proposed synthesis of the target molecule, AI could be used to screen thousands of potential reaction conditions in silico, dramatically reducing the amount of time and resources spent on experimental optimization. This is particularly valuable for navigating the complex reaction space of a multifunctional molecule.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-1-(ethenesulfonyl)hex-1-ene, and what reaction parameters require strict control?

- Methodological Answer : Synthesis typically involves sequential functionalization:

- Step 1 : Introduce the ethenesulfonyl group via sulfonation of hex-1-ene. Use a sulfonyl chloride (e.g., ethenesulfonyl chloride) under anhydrous conditions with a base (e.g., pyridine) to scavenge HCl .

- Step 2 : Brominate the terminal position using N-bromosuccinimide (NBS) or HBr with a radical initiator (e.g., AIBN) in a non-polar solvent (e.g., CCl₄). Control temperature (<60°C) to avoid side reactions like allylic bromination .

- Critical Parameters : Moisture exclusion (sulfonation step), stoichiometric control of brominating agents, and inert atmosphere to prevent oxidation of the alkene.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key features should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on deshielded vinyl protons (δ 5.5–6.5 ppm for the alkene) and sulfone-attached carbons (δ 50–60 ppm). The terminal bromine induces splitting patterns in adjacent protons .

- IR Spectroscopy : Confirm sulfone group via symmetric/asymmetric S=O stretches (1300–1150 cm⁻¹) and C-Br vibrations (650–500 cm⁻¹).

- Mass Spectrometry : Look for molecular ion clusters at m/z 228/230 (Br isotopes) and fragmentation patterns indicative of sulfone loss (e.g., [M − SO₂]⁺).

Advanced Research Questions

Q. How does the ethenesulfonyl group modulate the reactivity of the terminal alkene in cross-coupling reactions compared to unsubstituted hex-1-ene?

- Methodological Answer : The electron-withdrawing sulfone group reduces electron density at the alkene, favoring nucleophilic additions (e.g., Michael additions) over electrophilic pathways. For palladium-catalyzed couplings , use electron-deficient ligands (e.g., SPhos) to enhance oxidative addition efficiency. Contrast with unsubstituted hex-1-ene, which undergoes hydroboration or epoxidation more readily .

Q. What experimental strategies minimize side reactions (e.g., elimination or sulfone degradation) during Sonogashira couplings with this compound?

- Methodological Answer :

- Ligand Selection : Bulky ligands (XPhos) suppress β-hydride elimination.

- Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates.

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and stability. Pre-treat substrates with molecular sieves to prevent sulfone hydrolysis .

Q. How can computational modeling predict regioselectivity in radical-mediated reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for bromine abstraction vs. sulfone-directed radical pathways.

- NBO Analysis : Evaluate electron density distribution to identify radical stabilization sites (e.g., sulfone-adjacent carbons). Validate with experimental EPR spectroscopy .

Data Contradiction & Stability Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can researchers design kinetic studies to resolve this?

- Methodological Answer :

- Isothermal TGA/DSC : Measure decomposition onset temperatures under N₂ vs. O₂ atmospheres.

- Accelerated Aging : Store samples at 40–80°C and monitor degradation via HPLC. Identify products (e.g., HBr, SO₂) with ion chromatography .

- pH-Dependent Stability : Test hydrolysis rates in buffered solutions (pH 3–10) to correlate sulfone stability with acidity.

Application in Polymer Chemistry

Q. How does this compound enhance the properties of ethylene copolymers compared to conventional α-olefins?

- Methodological Answer :

- Functionalization : The sulfone group introduces polarity, improving compatibility with fillers (e.g., silica) in composites.

- Post-Polymerization Modifications : Bromine enables click chemistry (e.g., azide-alkyne cycloaddition) for grafting functional side chains.

- Thermal Analysis : Compare Tg and melt-flow indices of copolymers with/without sulfone groups via DMA and rheometry .

Mechanistic Insights

Q. What evidence supports an E2 elimination mechanism for dehydrobromination of this compound under basic conditions?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) : Use deuterated substrates (C6D11Br) to confirm concerted C-Br and C-H bond cleavage.

- Stereochemical Analysis : Monitor alkene geometry (cis/trans) in products. E2 typically yields trans-alkenes due to anti-periplanar transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.